Fluorodopan

Description

Contextualization of the Compound(s) in Research

Fluorodopan is a radiotracer utilized in advanced imaging techniques, primarily Positron Emission Tomography (PET). Scientifically recognized as [18F]Fluoro-L-DOPA ([18F]DOPA), this compound serves as a crucial tool for investigating the dopaminergic system within the brain cardiff.ac.uknih.gov. Its primary application lies in assessing presynaptic dopaminergic function, particularly within the striatum, a region critical for understanding motor control, reward pathways, and various neurological processes cardiff.ac.uknih.gov.

The established role of Fluorodopan in research extends to the study of neurological disorders. It provides insights into dopamine (B1211576) synthesis and storage, thereby aiding in the understanding of conditions such as Parkinson's disease, schizophrenia, Huntington's disease, and addiction cardiff.ac.uk. In the field of oncology, Fluorodopan is employed for imaging neuroendocrine tumors, including pheochromocytoma, paraganglioma, medullary thyroid cancer, and gastro-entero-pancreatic tumors. It is also valuable for brain tumor research, showing accumulation in gliomas and assisting in differentiating between conditions like radionecrosis and tumor recurrence cardiff.ac.uk. Furthermore, Fluorodopan can be used in conjunction with other PET ligands, such as [18F]fallypride, to achieve a more comprehensive understanding of dopamine transmission and receptor status within research settings cardiff.ac.uk.

Historical Trajectories in Research Applications

While specific historical milestones for "Fluorodopan" as a distinct named entity are not explicitly detailed in the provided literature, the research applications of [18F]Fluoro-L-DOPA indicate a significant and evolving history in neuroscience and medical imaging research. The compound's utility in studying the pathophysiology of schizophrenia, for instance, has led to the exploration of advanced analytical methods. Studies have employed Artificial Neural Networks (ANNs) to enhance the classification accuracy and diagnostic potential of [18F]DOPA PET imaging for schizophrenia, demonstrating a trajectory from basic imaging to sophisticated data analysis nih.gov.

The long-standing use of Fluorodopan in investigating neurodegenerative diseases, such as Parkinson's disease, underscores its sustained importance in understanding the progression and underlying mechanisms of these conditions cardiff.ac.uk. The trajectory of Fluorodopan's research application reflects broader advancements in PET tracer development and the increasing sophistication of neuroimaging techniques aimed at probing complex neurotransmitter systems.

Research Findings on Classification Accuracy in Schizophrenia:

| Analysis Method | Group | Correctly Classified (%) | Sensitivity (%) | Specificity (%) |

| ANN (all striatal regions) | Controls | 74 | 84 | 74 |

| ANN (all striatal regions) | Patients | 84 | - | - |

| ANN (using laterality quotients) | Controls | 94 | 89 | 94 |

| ANN (using laterality quotients) | Patients | 89 | - | - |

Compound List:

Fluorodopan

[18F]Fluoro-L-DOPA

[18F]DOPA

Dopamine

[18F]fallypride

[18F]FLT

[18F]FSPG

[18F]fluoroacetate

[18F]fluoroethylcholine

[18F]FPA

[18F]FDG

Dopamine D2 receptor (D2R)

Dopamine D3 receptor (D3R)

Structure

3D Structure

Properties

IUPAC Name |

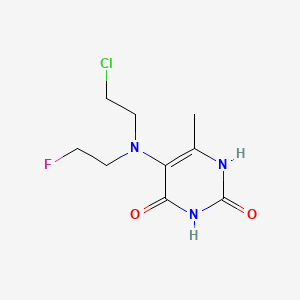

5-[2-chloroethyl(2-fluoroethyl)amino]-6-methyl-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClFN3O2/c1-6-7(8(15)13-9(16)12-6)14(4-2-10)5-3-11/h2-5H2,1H3,(H2,12,13,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODACNRQBNVVGAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)N(CCF)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60232320 |

Source

|

| Record name | Fluorodopan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834-91-3 |

Source

|

| Record name | 5-[(2-Chloroethyl)(2-fluoroethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=834-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorodopan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000834913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorodopan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluorodopan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUORODOPAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1EXJ975PT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Fluorodopan As an Antineoplastic Agent: Preclinical Research

Synthetic Methodologies for Research Analogs

The generation of Fluorodopan analogs for research purposes has been a key focus of early-stage investigation. Synthetic strategies are designed to produce a variety of derivatives, allowing for the exploration of structure-activity relationships. While specific synthetic schemes for Fluorodopan are not widely published, general approaches for the synthesis of similar fluorinated compounds often involve multi-step processes. These can include the introduction of fluorine atoms at specific positions on a parent scaffold, followed by modifications to other functional groups to create a library of analogs for screening. The synthesis of novel derivatives is crucial for identifying compounds with improved potency and selectivity. nih.govnih.govmdpi.com

Preclinical Antitumor Activity Evaluation in Research Models

The preclinical assessment of Fluorodopan's antitumor activity is a critical step in determining its potential for further development. This evaluation typically involves a tiered approach, beginning with broad in vitro screening and progressing to more focused studies.

In Vitro Cytotoxicity Screening Platforms (e.g., NCI-60 Human Tumor Cell Line Panel)

A primary tool for evaluating the cytotoxic potential of novel compounds is the NCI-60 human tumor cell line panel, a diverse set of 60 human cancer cell lines derived from various tissues. nih.gov Although specific data for Fluorodopan against the NCI-60 panel is not publicly available, this platform allows for the initial identification of anticancer activity and can provide insights into potential mechanisms of action based on the pattern of cellular responses. researchgate.netresearchgate.net The data generated from such screens, typically presented as GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell death), helps to prioritize compounds for further investigation. nih.gov

Hypothetical NCI-60 Screening Data for a Fluorodopan Analog

| Cell Line | Cancer Type | GI50 (µM) | Selectivity |

|---|---|---|---|

| MCF-7 | Breast | 5.2 | Moderate |

| A549 | Lung | 8.1 | Low |

| HCT-116 | Colon | 2.5 | High |

| SF-268 | CNS | 10.5 | Low |

Comparative Research with Established Antineoplastic Research Compounds

To contextualize the activity of Fluorodopan, its cytotoxic profile is often compared with that of established antineoplastic agents in preclinical models. nih.gov These comparator drugs could include agents with known mechanisms of action, such as alkylating agents or topoisomerase inhibitors. drugbank.com This comparative analysis helps to benchmark the potency and spectrum of activity of Fluorodopan and its analogs, providing a preliminary indication of their potential clinical relevance. For instance, if Fluorodopan demonstrates superior activity against cell lines resistant to standard therapies, it would warrant further investigation.

High-Throughput Screening (HTS) Methodologies for Novel Derivatives

High-throughput screening (HTS) is a critical technology for rapidly evaluating large libraries of Fluorodopan derivatives. mdpi.comyoutube.com These automated platforms can assess the biological activity of thousands of compounds in a short period, using various assay formats such as fluorescence polarization or cell viability assays. nih.govnih.govmdpi.com HTS allows for the efficient identification of "hit" compounds with desirable activity profiles, which can then be selected for more detailed follow-up studies. youtube.com The data from HTS campaigns are essential for building structure-activity relationship models to guide the design of next-generation analogs.

Investigation of Molecular Mechanisms of Action in Preclinical Models

Understanding the molecular mechanisms by which Fluorodopan exerts its antitumor effects is fundamental to its development. Preclinical studies in this area focus on identifying the cellular pathways and molecular targets that are modulated by the compound.

DNA Alkylation and DNA Damage Response Research

A key area of investigation for many anticancer compounds is their ability to interact with DNA. mdpi.com Alkylating agents, for example, form covalent bonds with DNA, leading to strand breaks and the activation of the DNA damage response (DDR) pathway. nih.govoaes.ccresearchgate.net Research into Fluorodopan would likely explore its potential to act as a DNA alkylating agent. nih.gov Studies would aim to determine if Fluorodopan can induce DNA damage and subsequently trigger cellular responses such as cell cycle arrest and apoptosis. nih.govnih.govfrontiersin.orgyoutube.commdpi.com The activation of specific DDR proteins could serve as biomarkers for the compound's activity. mdpi.com

Cell Cycle Progression Modulation Studies in Research Cell Lines

While direct studies on the effect of Fluorodopan on cell cycle progression in research cell lines are not extensively available in the public domain, the mechanisms of its structural analogs provide a framework for its anticipated effects. For instance, 5-fluorouracil (B62378) (5-FU), a related pyrimidine (B1678525) analog, is known to induce cell cycle arrest, primarily in the S phase, by inhibiting thymidylate synthase and disrupting DNA replication. drugbank.comnih.gov It is hypothesized that Fluorodopan may exert similar effects.

Table 1: Anticipated Effects of Fluorodopan on Cell Cycle Progression Based on Analogous Compounds

| Cell Cycle Phase | Anticipated Effect of Fluorodopan | Mechanism Based on Analogous Compounds (e.g., 5-FU) |

|---|---|---|

| G1 Phase | Potential for arrest, preventing entry into S phase. | Disruption of nucleotide metabolism necessary for DNA replication. |

| S Phase | Likely point of significant cell cycle arrest. | Inhibition of DNA synthesis through thymidylate synthase blockade and incorporation of fraudulent nucleotides. drugbank.com |

| G2/M Phase | Possible arrest in response to DNA damage. | Activation of DNA damage checkpoints due to alkylating activity. |

Molecular Target Identification and Validation in Preclinical Contexts

Specific molecular targets of Fluorodopan have not been definitively identified in published preclinical studies. However, based on its chemical structure, which combines a uracil (B121893) moiety with a nitrogen mustard group, its primary molecular target is expected to be DNA. The nitrogen mustard component is a classic alkylating agent, which forms covalent bonds with DNA, leading to cross-linking and strand breaks.

Furthermore, drawing parallels with 5-fluorouracil, another key molecular target is likely to be thymidylate synthase (TS). drugbank.com Inhibition of TS depletes the cellular pool of thymidine, a crucial component for DNA synthesis and repair. The validation of these targets in a preclinical setting for Fluorodopan would involve techniques such as cellular thermal shift assays (CETSA) and drug affinity responsive target stability (DARTS) to confirm direct binding.

Protein Interaction and Pathway Elucidation Studies

Detailed studies elucidating the specific protein interactions and cellular pathways modulated by Fluorodopan are currently limited. It is anticipated that the DNA damage induced by Fluorodopan's alkylating action would activate the DNA damage response (DDR) pathway, involving key proteins such as ATM, ATR, and p53. The inhibition of thymidylate synthase would disrupt the folate metabolism pathway, impacting nucleotide synthesis.

Future research in this area would likely employ proteomic and transcriptomic approaches to map the global changes in protein expression and gene regulation following Fluorodopan treatment in cancer cell lines. This would help to uncover the full spectrum of its mechanism of action and potential resistance pathways.

Computational and Modeling Approaches in Antineoplastic Research

Computational and modeling techniques are invaluable in the rational design and optimization of anticancer agents. While specific computational studies on Fluorodopan are not widely reported, the principles of these approaches, as applied to its structural analogs, are highly relevant.

Structure-Activity Relationship (SAR) Analysis for Compound Optimization

SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For uracil mustard analogs, SAR analyses have highlighted the importance of the bis(2-chloroethyl) group for cytotoxic activity, as it is responsible for the formation of the reactive aziridinium (B1262131) ion that alkylates DNA. ijrpc.com Modifications to the uracil ring can influence properties such as solubility, cell permeability, and interaction with target enzymes. nih.gov

Table 2: Key Structural Features and Their Potential Impact on the Activity of Fluorodopan Analogs

| Structural Feature | Potential Impact on Antineoplastic Activity |

|---|---|

| Fluorination at the ethylamino side chain | May alter the reactivity of the nitrogen mustard, influencing the rate and specificity of DNA alkylation. nih.gov |

| Methyl group on the uracil ring | Could affect metabolic stability and recognition by enzymes. |

| Substitutions at other positions of the uracil ring | Can be explored to modulate drug-like properties and target selectivity. unomaha.eduresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For anticancer uracil derivatives, QSAR models have been developed to predict their cytotoxicity against various cancer cell lines. researchgate.netnih.gov These models typically use descriptors related to the molecule's electronic properties, hydrophobicity, and steric features to predict activity. A QSAR model for Fluorodopan and its analogs could accelerate the discovery of new derivatives with improved potency and selectivity.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For fluorinated uracil analogs, docking studies have been performed to investigate their binding to thymidylate synthase. nih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding affinity. Molecular docking of Fluorodopan with its potential targets, such as thymidylate synthase and DNA, could provide insights into its binding mode and guide the design of more potent inhibitors. jppres.comresearchgate.net

Information on "Fluorodopan" in Antineoplastic Research is Currently Unavailable in Publicly Accessible Scientific Literature

Despite a comprehensive search of publicly available scientific databases and literature, no specific information has been found regarding a chemical compound named "Fluorodopan" in the context of preclinical research as an antineoplastic agent. Consequently, data pertaining to its multi-omics integration in preclinical drug discovery research could not be located.

The discovery and development of new anticancer agents involve extensive preclinical and clinical research, which is typically published in peer-reviewed scientific journals. ijcap.inresearchgate.net The process includes in-vitro assays and in-vivo studies to evaluate the potential anticancer activity of a compound. ijcap.inresearchgate.net

Modern drug discovery often employs multi-omics approaches, integrating data from genomics, transcriptomics, proteomics, and metabolomics to identify drug targets and understand their mechanisms of action. frontlinegenomics.commdpi.com This integrated analysis provides a comprehensive view of the molecular changes induced by a potential drug and helps in predicting its efficacy and potential for resistance. mdpi.comnih.govelifesciences.org The integration of various omics data can reveal correlations between gene expression, protein levels, and metabolic changes, offering a more complete picture of a drug's effect on biological systems. mdpi.com

While the principles of multi-omics in preclinical drug discovery are well-established for many investigational compounds, there is no specific information available in the public domain for a compound referred to as "Fluorodopan." This suggests that "Fluorodopan" may be a very new compound for which research has not yet been published, a code name not yet disclosed in public literature, or a misnomer for another agent.

Researchers and professionals seeking information on novel antineoplastic agents are encouraged to consult peer-reviewed scientific journals, presentations at scientific conferences, and clinical trial registries for the most current and validated information.

18f Fluorodopa As a Radioligand: Neuroscientific and Biomedical Research

Radiochemistry and Radiosynthesis for Research Applications

The successful application of [18F]FDOPA in PET imaging hinges on its precise radiochemical synthesis, ensuring high purity, specific activity, and yield. Over the years, various strategies have been developed to incorporate the short-lived fluorine-18 (B77423) isotope into the DOPA molecule.

Isotopic Labeling Strategies with Fluorine-18

The primary methods for introducing fluorine-18 into molecules like FDOPA involve either nucleophilic or electrophilic substitution, with nucleophilic approaches generally favored for their ability to produce higher specific activities and shorter synthesis times.

Nucleophilic Synthesis: This approach typically involves the displacement of a leaving group by the [18F]fluoride ion. Several precursors and reaction conditions have been explored. Common strategies include:

Radiofluorodestannylation: This method utilizes organotin precursors, where the tin atom is replaced by [18F]fluoride snmjournals.org.

Nucleophilic Aromatic Substitution (SNAr): This is a widely used strategy, often employing precursors with electron-withdrawing groups or activated aromatic rings nih.govresearchgate.net. For instance, precursors like ABX 1336 or nitro-substituted compounds have been utilized mdpi.comnih.govresearchgate.net.

Copper-Mediated Fluorination: This technique has shown promise for radiofluorinating electron-rich aromatic rings, such as the catechol moiety in DOPA, and can be performed in a one-pot process mdpi.comnih.gov.

Phase-Transfer Catalysis (PTC): PTC has been employed in multi-step nucleophilic syntheses to improve yields and enantioselectivity, particularly with chiral precursors mdpi.commdpi.com.

Nucleophilic syntheses are generally preferred for their ability to achieve higher specific activities and shorter reaction times compared to electrophilic methods nih.govresearchgate.net. Recent advancements have focused on optimizing these routes for automation and GMP compliance nih.govnih.govnih.gov.

Electrophilic Synthesis: Historically, electrophilic fluorination using [18F]F2 gas was one of the initial methods for synthesizing [18F]FDOPA nih.govacs.orgsnmjournals.org. However, this method typically requires specialized equipment for generating and handling [18F]F2 and often results in lower specific activities due to the need for carrier fluorine-19. While still used for some radiotracers, nucleophilic methods are generally favored for [18F]FDOPA production when high specific activity is required nih.govnih.govacs.org.

Isotopic Exchange: Early methods involved isotopic exchange reactions, but these generally yielded lower radiochemical yields (RCY) and specific activities, limiting their widespread adoption for routine production nih.govnih.gov.

Automated Synthesis Systems for Radiotracer Production

The increasing clinical demand for [18F]FDOPA has driven the development of automated synthesis systems to ensure reproducible production under Good Manufacturing Practices (GMP) nih.govnih.govnih.gov. Various commercial synthesis modules are utilized, including:

Raytest SynChrom R&D module mdpi.com

GE Fastlab 2 module nih.gov

GE TRACERlab® MX researchgate.net

iPHASE FlexLab Module researchgate.net

Trasis "AllinOne" module mdpi.comsnmjournals.org

IBA Synthera® researchgate.net

These automated systems, often employing cassette-based chemistry, streamline the multi-step synthesis process, reducing synthesis times and enhancing product consistency nih.govnih.govnih.gov.

Radiochemical Purity and Quality Control Methodologies for Preclinical Use

Rigorous quality control (QC) is essential to ensure the safety and efficacy of [18F]FDOPA for research applications. Key QC parameters and methodologies include:

Radiochemical Purity (RCP): This is typically assessed using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector. Values for [18F]FDOPA are consistently reported to be greater than 95% or 97% snmjournals.orgmdpi.comnih.govresearchgate.netnih.govresearchgate.net.

Chemical Purity: Determined by HPLC with UV detection or electrochemical detection, this ensures the absence of non-radioactive impurities nih.govsnmjournals.org.

Enantiomeric Purity (ee): As FDOPA is an amino acid, its enantiomeric purity is critical, with the L-form being the biologically active isomer. Reported values are typically ≥96% mdpi.comresearchgate.netnih.govresearchgate.net or even >99% nih.govnih.gov.

Specific Activity (Molar Activity): This reflects the amount of radioactivity per mole of compound and is crucial for sensitive PET imaging. Values can range from 2.1-3.9 Ci/μmole at the end of synthesis nih.gov to over 37 GBq/μmol nih.gov or 141 ± 77 TBq/mmol nih.gov.

Other Quality Control Tests: Comprehensive QC includes assessment of appearance, pH, radionuclidic identity and purity, half-life, chemical impurities, residual solvents, bacterial endotoxins, and sterility mdpi.comnih.govacs.orgresearchgate.netsnmjournals.orgnih.gov.

Table 1: Key Radiochemical Synthesis Parameters for [18F]FDOPA

| Synthesis Method/Module | Radiochemical Yield (RCY) | Radiochemical Purity (RCP) | Enantiomeric Purity (ee) | Synthesis Time | Reference(s) |

| Nucleophilic (e.g., ABX 1336) | 8–15% (uncorrected) mdpi.com | ≥97% mdpi.com | ≥96% mdpi.com | ~120 min mdpi.com | mdpi.com |

| Nucleophilic (e.g., Fastlab 2) | 9.3–9.8% (uncorrected) nih.gov | >99.9% nih.gov | >99.9% nih.gov | ~140 min nih.gov | nih.gov |

| Nucleophilic (e.g., TRACERlab) | 10-15% researchgate.net | >98% researchgate.net | >96% researchgate.net | 110 min researchgate.net | researchgate.net |

| Nucleophilic (e.g., iPHASE FlexLab) | 10–14% (decay-corrected) researchgate.netresearchgate.net | >95% researchgate.netresearchgate.net | N/A | ~110 min researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Nucleophilic (Cu-mediated) | 6 ± 1% (uncorrected) nih.gov | >99% nih.gov | >99% nih.gov | ~60 min (manual) nih.gov | nih.gov |

| Electrophilic | Low nih.govnih.gov | N/A | N/A | Long researchgate.net | nih.govnih.govsnmjournals.org |

Note: RCY values can vary significantly based on specific protocols, precursor quality, and whether they are decay-corrected or uncorrected.

Preclinical In Vivo Imaging Methodologies in Animal Models

[18F]FDOPA PET imaging in preclinical models is crucial for understanding dopaminergic system function and evaluating the efficacy of potential therapeutic interventions for neurological and oncological conditions.

Positron Emission Tomography (PET) Imaging in Rodent and Non-Human Primate Models

[18F]FDOPA PET imaging allows for the non-invasive visualization and quantification of the presynaptic dopaminergic system in vivo. In animal models, it serves to:

Assess Dopaminergic Neuron Function: By tracking the uptake and metabolism of [18F]FDOPA, researchers can evaluate the integrity and activity of dopamine (B1211576) synthesis pathways and the aromatic amino acid decarboxylase (AADC) enzyme, which converts [18F]FDOPA to [18F]dopamine nih.gov. This is particularly relevant for studying models of Parkinson's disease and other movement disorders nih.govsnmjournals.org.

Investigate Neurodegenerative Diseases: Animal models recapitulating aspects of Parkinson's disease, such as those exhibiting dopaminergic deficits, are imaged with [18F]FDOPA to study disease progression and test novel therapeutic strategies nih.govacs.org.

Study Tumors: Beyond neurological applications, [18F]FDOPA PET is used to image various tumors, including brain tumors, neuroendocrine tumors, pheochromocytomas, and pancreatic adenocarcinomas, due to altered amino acid metabolism in these tissues mdpi.comnih.govsnmjournals.org.

PET imaging studies are commonly performed in rodent models (e.g., mice, rats) and non-human primates, which offer varying degrees of biological relevance to human physiology nih.govacs.org.

The selection of appropriate animal models is critical for preclinical studies. Rodent models are often used for initial screening and mechanistic studies due to their accessibility and genetic tractability. Non-human primates are employed when a higher degree of physiological similarity to humans is required, particularly for complex neurological processes.

Preparation protocols for PET imaging in animals typically involve:

Dietary Control: Animals may be placed on specific diets or fasted to minimize confounding metabolic signals.

Anesthesia/Sedation: Depending on the study and animal species, anesthesia or sedation may be administered to ensure immobility during scanning.

Radiotracer Administration: [18F]FDOPA is administered intravenously.

Imaging Acquisition: PET scanners designed for small animal imaging (rodents) or larger primates are used to acquire dynamic or static PET data.

Guidance from organizations like the International Atomic Energy Agency (IAEA) outlines general principles and protocols for the preclinical evaluation of radiopharmaceuticals, emphasizing the importance of characterizing safety, efficacy, and quality iaea.org.

Radiotracer Administration Techniques for Imaging Research

The accurate and reproducible administration of radiotracers is fundamental for quantitative PET imaging. In preclinical research, particularly with rodent models, the route of administration significantly influences the tracer's pharmacokinetic profile and the ease of data acquisition.

Intravenous (IV) Administration: Intravenous bolus injection is a common and preferred method for [18F]FDOPA administration in preclinical studies. This technique ensures rapid and direct entry of the radiotracer into the systemic circulation, facilitating prompt distribution to target tissues like the brain. Studies have demonstrated its reliability in delivering the tracer for uptake and kinetic analysis nih.govcdmx.gob.mxsnmjournals.org.

Intraperitoneal (IP) Administration: Intraperitoneal injection offers a less invasive alternative to intravenous cannulation, which can be technically challenging and stressful for small animals, especially in longitudinal studies nih.gov. Research comparing IV and IP administration of [18F]FDOPA in rodents has shown comparable brain uptake and kinetic parameters, suggesting that IP administration can be a viable and practical method for preclinical PET imaging, offering similar quantitative results with potentially greater ease of execution nih.gov.

Image Acquisition Protocols and Parameters

The choice of image acquisition protocol dictates the quality and type of data obtained, influencing the subsequent analysis. For [18F]FDOPA, both dynamic and static imaging protocols are employed, each serving distinct analytical purposes.

Dynamic Scans: Dynamic PET scans involve acquiring a series of images over an extended period, typically 90 to 120 minutes or longer, starting immediately after radiotracer injection. This continuous data stream captures the temporal changes in radiotracer concentration within tissues and blood, which is essential for kinetic modeling researchgate.nettsnmjournals.orgucl.ac.uknih.gov. Dynamic acquisitions are often structured with short frame durations (e.g., seconds to minutes) at the beginning to capture rapid vascular and initial tissue uptake, followed by longer frames (e.g., minutes) to monitor slower processes and achieve better signal-to-noise ratios for later kinetic analysis researchgate.nettsnmjournals.orgucl.ac.uknih.gov.

Static Scans: Static PET scans acquire data over a defined, longer time window, typically 10-20 minutes, at a specific interval post-injection (e.g., 60-90 minutes) snmjournals.orgmdpi.comresearchgate.net. These scans provide a snapshot of tracer distribution and are commonly used for semi-quantitative analysis, such as calculating Standardized Uptake Values (SUV) snmjournals.orgnih.govmedwinpublishers.comnih.govsnmjournals.org. While simpler to perform and analyze, static scans provide limited information about tracer kinetics and are less suitable for detailed pharmacokinetic modeling. However, specific static acquisition windows can still offer good diagnostic performance in certain applications, such as differentiating tumor grades snmjournals.orgnih.gov.

Key acquisition parameters include the field of view, detector settings, and the application of corrections for physical processes like attenuation, scatter, and random coincidences, all of which are critical for quantitative accuracy researchgate.netucl.ac.uknih.govfrontiersin.orgsnmjournals.orgcriver.com.

Data Reconstruction and Image Processing Techniques

Following data acquisition, raw PET data undergo reconstruction and processing to generate interpretable images and time-activity curves (TACs).

Data Reconstruction: Reconstruction algorithms transform the detected coincidence events into cross-sectional images. Iterative algorithms, such as Ordered Subset Expectation Maximization (OSEM), are widely used for their ability to improve image quality and reduce noise compared to older methods like Filtered Back Projection (FBP) researchgate.netcriver.comoup.comsnmjournals.org. Specific algorithms like TeraTomo3D have also been employed researchgate.netfrontiersin.org. Crucially, reconstruction protocols must incorporate corrections for physical effects such as attenuation, scatter, and random coincidences to ensure quantitative accuracy researchgate.netucl.ac.uknih.govfrontiersin.orgsnmjournals.orgcriver.com.

Image Processing: Post-reconstruction processing steps are vital for preparing the data for analysis. These typically include:

Motion Correction: Essential for aligning PET data, especially in dynamic scans or when animals are under anesthesia, to prevent artifacts from movement ucl.ac.uksnmjournals.org.

Coregistration: Aligning PET images with anatomical references, such as MRI or CT scans, aids in precise region-of-interest (ROI) placement nih.govtsnmjournals.orgucl.ac.uk.

Normalization: Standardizing data across different scans or subjects, often using a reference region or a template.

Time-Activity Curve (TAC) Generation: ROIs are drawn on the reconstructed images to extract the average radiotracer concentration over time within specific anatomical structures (e.g., striatum, cerebellum) nih.govucl.ac.uksnmjournals.orgrug.nljove.com.

Quantitative Analysis and Kinetic Modeling in Preclinical PET

Quantitative analysis of [18F]FDOPA PET data allows for the precise measurement of dopaminergic system function. This is primarily achieved through kinetic modeling, which describes the temporal behavior of the radiotracer in the body.

Arterial Input Function (AIF) Generation and Modeling Approaches

The arterial input function (AIF) represents the concentration of the radiotracer in the arterial blood over time. It is a critical component for most quantitative kinetic models, as it describes the delivery of the tracer to the tissue.

AIF Generation: In preclinical PET, obtaining an accurate AIF is challenging due to the small blood volume of rodents. Traditional methods involve continuous arterial blood sampling via cannulation, which can be technically demanding and lead to significant blood loss, potentially affecting tracer pharmacokinetics criver.comjove.comresearchgate.net. Alternative approaches include the use of arteriovenous shunts, which allow for real-time blood sampling with minimal blood loss, enabling longitudinal studies criver.comjove.comresearchgate.netsnmjournals.org. Image-derived input functions (IDIF), where blood activity is measured from vascular structures within the PET image, are also utilized criver.comjove.comresearchgate.net.

AIF Modeling: Once measured, the raw AIF data is typically fitted to a mathematical function (e.g., multi-exponential functions) to create a smooth, continuous input curve that can be used in kinetic models medwinpublishers.com.

Influx Rate Constant (Ki) Determination and Analysis

The influx rate constant (Ki) is a key parameter derived from kinetic modeling, representing the unidirectional rate of tracer uptake from the plasma into the tissue. For [18F]FDOPA, Ki reflects the combined processes of tracer transport across the blood-brain barrier and its subsequent conversion by AADC into [18F]fluorodopamine.

Determination Methods:

Patlak Graphical Analysis: This method uses a plot of tissue activity versus integrated plasma activity over time to estimate the influx rate constant (Ki) cdmx.gob.mxresearchgate.netrug.nlsnmjournals.org. It assumes irreversible uptake after an initial equilibrium phase. Extended Patlak analysis can account for tracer metabolism or efflux nih.govcore.ac.uk.

Logan Graphical Analysis: Another graphical method that provides estimates of distribution volume and can be adapted for tracer influx snmjournals.orgrug.nlcore.ac.uked.ac.uk.

Compartmental Modeling: These models (e.g., one-tissue compartment model (1TCM), two-tissue compartment model (2TCM)) mathematically describe the tracer's distribution and transformation in different tissue compartments. For [18F]FDOPA, multi-compartment models are often necessary due to its metabolic pathways tsnmjournals.orgnih.govsnmjournals.orgnih.govnih.govnih.govjneurosci.orgtsnmjournals.org.

Analysis: Ki values are used to quantify the functional integrity of the presynaptic dopaminergic system. Decreased Ki values are indicative of reduced AADC activity or dopaminergic neuron loss, as observed in Parkinson's disease tsnmjournals.orgsnmjournals.orgfrontiersin.org.

Effective Distribution Volume Ratio (EDVR) Measurements

The Effective Distribution Volume Ratio (EDVR) is a parameter used to assess tracer distribution volume relative to a reference region, often employed to estimate dopamine turnover. It is derived from kinetic analysis, particularly when a reference tissue model is used frontiersin.orgrug.nlcore.ac.uked.ac.uk.

Calculation: EDVR is typically calculated by subtracting the time-activity curve (TAC) of a reference region (e.g., cerebellum, which has minimal dopaminergic activity) from the TAC of the target region (e.g., striatum), and then applying a graphical analysis method like Logan analysis rug.nlcore.ac.uked.ac.uk.

Interpretation: In the context of [18F]FDOPA, EDVR can serve as an index of dopamine turnover. A decrease in EDVR suggests an increase in dopamine turnover, which has been observed as an early compensatory mechanism in neurodegenerative conditions like Parkinson's disease before significant reductions in dopamine synthesis (Ki) become apparent frontiersin.orged.ac.uk.

Compartmental Modeling and Reference Tissue Model Applications

Quantitative analysis of [18F]FDOPA PET data relies on kinetic modeling to accurately derive physiological parameters, such as the influx rate constant (Ki), which represents dopamine synthesis capacity. Due to the complexity of tracer kinetics, including transport, metabolism, and reversible/irreversible binding, various modeling approaches have been developed.

Compartmental modeling aims to describe the time-activity concentration (TAC) of the radiotracer in the tissue and plasma. For [18F]FDOPA, which undergoes irreversible trapping after decarboxylation, models like the Patlak graphical analysis (PGA) are frequently used pmod.com. PGA requires arterial blood sampling to define the input function, which represents the concentration of the parent tracer in the blood over time. However, arterial sampling can be invasive and technically challenging, particularly in preclinical studies.

To circumvent the need for arterial input functions, reference tissue models have been developed pmod.comturkupetcentre.net. These models assume that a specific region of the brain, such as the occipital cortex or cerebellum, has minimal or no specific binding of the tracer, thus serving as a reference for non-specific binding and vascular input pmod.comnih.gov. The Patlak graphical analysis using a reference tissue (PGAREF) approximates the arterial input function with the TAC of the reference region pmod.comnih.gov. Studies have shown that reference tissue models, such as the dual time point imaging approach (DTPREF) using the occipital cortex as a reference region (DTPOCC), correlate well with traditional PGA methods (PGAOCC) for [18F]FDOPA, offering a simplified yet quantitative approach nih.gov. This validation is crucial for improving the clinical applicability and patient comfort in PET studies.

Applications in Fundamental Neuroscience Research Models

[18F]FDOPA plays a pivotal role in preclinical research, enabling the investigation of dopaminergic system function across various experimental models.

Investigation of Presynaptic Dopamine Synthesis Capacity in Animal Models

In animal models, [18F]FDOPA PET imaging provides a non-invasive method to quantify presynaptic dopamine synthesis capacity. This is often indexed by the influx rate constant (Ki) or a modified version (KiMod), reflecting the activity of AADC and the subsequent storage of synthesized dopamine nih.govpsychiatryonline.org. Studies in rodents have standardized micro-PET methodologies, comparing different administration routes like intravenous (i.v.) and intraperitoneal (i.p.) to ensure reliable and reproducible measurements of KiMod nih.gov. For instance, [18F]FDOPA uptake in the striatum of mice has been quantified, with reported KiMod values for i.p. administration being approximately 0.024 ± 0.0047 min-1 nih.gov. These methods allow for the assessment of dopamine synthesis under various physiological and pathological conditions in preclinical settings.

Research on Neurodegenerative Disease Pathophysiology (e.g., Parkinson's Disease Models, α-synucleinopathy)

[18F]FDOPA PET is extensively used in animal models of Parkinson's disease (PD) to assess the loss of dopaminergic function. In models like the 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) induced lesions, a significant reduction in striatal [18F]FDOPA uptake and Ki values is consistently observed, correlating with dopaminergic neuron loss and motor deficits frontiersin.orgutupub.fi. For example, in MPTP-lesioned non-human primates, [18F]FDOPA uptake in the striatum shows a strong correlation with measures of parkinsonism, striatal dopamine content, and tyrosine hydroxylase expression frontiersin.org.

Furthermore, [18F]FDOPA has been applied to genetic models of PD. In a rat model with a G51D α-synuclein mutation, a reduction in the effective distribution volume ratio (EDVR) of [18F]FDOPA in the striatum at 16 months of age was observed, indicative of increased dopamine turnover, a finding consistent with early stages of PD pathophysiology frontiersin.org. These models provide valuable platforms for understanding disease progression and testing therapeutic interventions.

Studies on Neuroinflammation and its Impact on Dopaminergic Systems in Preclinical Models

Neuroinflammation is increasingly recognized as a contributing factor in the progression of neurodegenerative diseases affecting the dopaminergic system. Preclinical studies utilize [18F]FDOPA PET to investigate how inflammatory processes impact dopamine synthesis and function. For instance, models of neuroinflammation, such as those induced by lipopolysaccharide (LPS), can be studied to determine if inflammatory mediators alter AADC activity or dopamine turnover, as reflected by changes in [18F]FDOPA uptake in dopaminergic regions umich.edu. While direct studies linking neuroinflammation and [18F]FDOPA are less prevalent in the initial search results, the general understanding is that inflammatory cytokines can modulate neurotransmitter systems, and [18F]FDOPA serves as a tool to quantify these modulations within the dopaminergic pathway.

Elucidation of Neurotransmitter System Interactions in Preclinical Research

[18F]FDOPA PET is instrumental in dissecting the complex interplay between the dopaminergic system and other neurotransmitter networks. Studies have explored the relationship between dopamine synthesis capacity and markers of other systems, such as the opioid system. For example, research has investigated correlations between striatal [18F]FDOPA Ki and mu-opioid receptor (MOR) availability, measured with [11C]carfentanil PET, in the human basal ganglia psychiatryonline.orgutu.fi. These studies have revealed significant associations, suggesting functional links between dopamine synthesis and opioid neurotransmission utu.fi. Similarly, interactions with other systems like serotonin (B10506) are also explored using combined PET imaging approaches psychiatryonline.orgutu.fi.

In Vitro and Ex Vivo Characterization in Research

Characterization of [18F]FDOPA's behavior at the cellular and tissue level is crucial for understanding its pharmacological profile and validating its use as a PET tracer.

In vitro studies have examined the enzyme kinetics of [18F]FDOPA as a substrate for AADC. Compared to L-DOPA, [18F]FDOPA exhibits slightly higher Michaelis constant (Km) and a comparable catalytic rate constant (kcat). Specifically, the Km for DOPA is 0.091 mM with a kcat of 9.1 s-1, while for FDOPA, the Km is 0.7 mM and the kcat is 8.2 s-1 nih.gov. This suggests that while FDOPA is a substrate for AADC, its affinity might be slightly lower than that of endogenous L-DOPA, yet it is efficiently converted to its corresponding fluorinated dopamine analog nih.gov.

Ex vivo biodistribution studies in rodents have provided insights into the uptake and distribution of [18F]FDOPA. In mice, high uptake is observed in the kidneys, pancreas, and liver nih.gov. In rat striatum, extracellular [18F] radioactivity peaks around 30 minutes post-injection and exhibits a clearance half-life of approximately 2 hours nih.gov. Metabolites such as FDOPAC and 3-OMFD are also identified, with 3-OMFD being a brain-penetrating metabolite that can contribute to background activity if not accounted for in analysis nih.govfda.gov.

Advanced Research Methodologies and Future Directions for Fluorodopan General

Methodological Advancements in Radiotracer Development for Research

The field of radiotracer development is characterized by ongoing methodological improvements aimed at enhancing synthesis efficiency, increasing specific activity, and ensuring high radiochemical purity. For Fluorodopan, advancements typically focus on optimizing radiolabeling strategies, particularly with isotopes like Fluorine-18 (B77423) (¹⁸F) or Carbon-11 (¹¹C), which are commonly used in Positron Emission Tomography (PET) imaging. Innovations in automated synthesis platforms and microfluidic devices allow for faster and more reproducible production of radiolabeled compounds, minimizing radioactive decay before administration. Furthermore, advancements in purification techniques, such as improved chromatographic methods, are essential for obtaining high-purity radiotracers, which is critical for accurate imaging results and reliable research findings. The development of novel labeling precursors and optimized reaction conditions contributes to higher yields and better specific activity, enabling the detection of even subtle biological changes. The ANSTO National Research Facility, for instance, highlights expertise in developing novel ¹¹C and ¹⁸F radiochemistry methodologies, metal-ligand conjugation, and radiolabeling via synthons, all crucial for advancing radiotracer research ansto.gov.auansto.gov.au.

Theoretical Frameworks for Understanding Compound Activity in Research Systems

The utility of Fluorodopan as a research tool is underpinned by theoretical frameworks that explain its interaction with biological targets, primarily the dopamine (B1211576) transporter (DAT) snmmi.orgnih.govmdpi.com. These frameworks involve understanding the compound's binding kinetics, affinity, and specificity for its target. Kinetic modeling, particularly the use of compartmental models or reference region models in PET imaging, allows for the quantitative assessment of tracer distribution and target engagement. These models help in determining parameters such as the tracer's uptake rate (K1), clearance rate (k2), and the binding potential (BP) at the target site. Such quantitative analysis is vital for correlating imaging data with underlying biological processes, such as dopaminergic neuron integrity or disease progression. Theoretical considerations also extend to understanding the compound's pharmacokinetic and pharmacodynamic (PK/PD) properties, which dictate its distribution, metabolism, and excretion, and ultimately influence the quality and interpretability of imaging data nih.gov.

Integration with Multi-modal Imaging Techniques in Preclinical Settings

The integration of Fluorodopan imaging with other modalities in preclinical settings offers a more comprehensive understanding of biological systems. Multi-modal imaging, such as combining PET with Magnetic Resonance Imaging (MRI) or Computed Tomography (CT), provides complementary anatomical and functional information. PET-CT, for example, fuses the metabolic or molecular data from PET with the detailed anatomical context from CT, improving lesion localization and characterization mdpi.com. Similarly, PET-MRI offers high soft-tissue contrast and metabolic information simultaneously. This integration allows researchers to correlate changes in dopaminergic system activity, as visualized by Fluorodopan, with structural abnormalities, blood flow, or other physiological parameters. Studies have shown the feasibility of such multimodal approaches for detailed characterization of disease models researchgate.netmdpi.comucdavis.edunih.govmdpi.com. For instance, correlating Fluorodopan uptake with histological data or other functional imaging techniques can provide a more robust validation of findings.

Emerging Research Paradigms and Tools for Compound Characterization

Emerging research paradigms and tools are continuously being developed to enhance the characterization and application of radiotracers like Fluorodopan. In analytical chemistry, advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for identifying and quantifying radiotracers and their metabolites, ensuring their purity and stability plasmion.comonlineorganicchemistrytutor.comlucideon.com. Computational tools and software, like Thermo Fisher Scientific's Compound Discoverer, are increasingly used for analyzing complex mass spectrometry data, aiding in compound identification and characterization thermofisher.com. Furthermore, artificial intelligence (AI) and machine learning are being integrated into imaging analysis workflows to improve image reconstruction, automate segmentation, and extract more quantitative information from PET and SPECT data, potentially leading to more sensitive detection of disease-related changes. The development of novel radiotracers with improved properties, such as higher specificity or better brain penetration, also represents an emerging paradigm in this field amegroups.cnresearchgate.netamegroups.org.

Challenges and Opportunities in Advancing Fluorodopan-related Research

Advancing Fluorodopan-related research presents both challenges and significant opportunities. Key challenges include optimizing the synthesis of radiolabeled Fluorodopan to ensure high yields and purity, especially for short-lived isotopes, and managing potential off-target binding that could affect image specificity. Ensuring tracer stability in vivo and achieving a high signal-to-noise ratio in imaging studies are also critical. Translating preclinical findings to clinical applications requires rigorous validation and adherence to regulatory standards.

However, the opportunities are substantial. The development of novel Fluorodopan analogs with improved pharmacological profiles could lead to more effective imaging agents. Further exploration of its use in various neurological and psychiatric conditions, beyond its current primary applications, is an area of active research. The integration of Fluorodopan imaging with other biomarkers or therapeutic interventions, potentially leading to theranostic approaches, represents a significant future direction. Moreover, advancements in imaging technology and data analysis techniques will continue to enhance the precision and utility of Fluorodopan in understanding complex biological processes and disease mechanisms. The continuous refinement of radiotracer development methodologies, as highlighted by institutions like ANSTO, provides a strong foundation for overcoming current challenges and capitalizing on future opportunities ansto.gov.auansto.gov.au.

List of Compounds Mentioned:

Fluorodopan

Fluoronorepinephrine (FNE)

Dopamine (DA)

Norepinephrine (NE)

Fluorodopamine (FDA)

Ioflupane (FP-CIT)

Fluorodopa

18F-Fluorodeoxyglucose (FDG)

18F-FET

¹¹C-MET

3,4-dihydroxy-6-[¹⁸F]-fluoro-L-phenylalanine (F-FDOPA)

PSMA

18F-DPA714

18F-T807

18F-UCB-H

18F-SDM8

[¹²³I]beta-CIT

[¹¹C]methyl iodide

[³H]DA

[³H]NE

[³H]6-FDA

[³H]FNE

Hepsulfam

Iproplatin

Chlorethamine

Melphalan

Methyl CCNU

Nitrogen mustard

PCNU

Mitomycin C

Mitozolamide

Dianhydrogalactitol

Hycanthone

Indolinobenzodiazepine dimer DGN462

Cyclodisone

Cyanomorpholinodoxorubicin

SGR-1505

NX-2127

CB-839 (telaglenastat)

AZD-5991

Venetoclax

Ibrutinib

(E)-nitrostyrenes

(E)-9-(2-nitrovinyl)anthracenes

20a, 20f, 23a, 25n, 17a, 17b, 18a–e, 23n, 24l

Doxorubicin

Bismuth-213 (213Bi)

Actinium-225 (225Ac)

Astatine-211 (211At)

Radium-223 (223Ra)

Radium-224 (224Ra)

Thorium-227 (227Th)

[⁶⁸Ga(TRAP)]

[¹⁶⁶Ho-L]

SPIO nanoparticle

Q & A

Q. What are the established protocols for synthesizing Fluorodopan in laboratory settings, and how can researchers optimize yield and purity?

Fluorodopan synthesis typically follows multi-step organic reactions, such as nucleophilic substitution or fluorination procedures. To optimize yield and purity, researchers should:

- Use factorial experimental designs (e.g., response surface methodology) to test variables like temperature, solvent polarity, and catalyst concentration .

- Validate purity via HPLC or GC-MS, ensuring retention times match reference standards and impurities are quantified using area-under-the-curve analysis .

- Employ techniques like recrystallization or column chromatography for purification, with solvent systems optimized for Fluorodopan’s solubility profile .

Q. Which analytical techniques are commonly used to characterize Fluorodopan’s chemical structure and purity, and what validation parameters are critical?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : Assign peaks to fluorine and proton environments, comparing spectral data to computational simulations (e.g., DFT) .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns against theoretical predictions .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry, particularly if Fluorodopan exhibits chiral centers .

Validation requires assessing accuracy, precision (repeatability across triplicate runs), limit of detection (LOD), and linearity of calibration curves .

Advanced Research Questions

Q. How can conflicting data on Fluorodopan’s pharmacokinetic properties across different in vivo models be systematically analyzed to identify underlying causes?

Contradictions in bioavailability or metabolite profiles may arise from species-specific metabolic enzymes or dosing regimens. To resolve these:

- Conduct meta-analysis of existing datasets, stratifying results by model organism, administration route, and dose. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .

- Perform in vitro cytochrome P450 inhibition assays to assess interspecies metabolic differences .

- Apply physiologically based pharmacokinetic (PBPK) modeling to simulate human pharmacokinetics and reconcile discrepancies .

Q. What experimental strategies are recommended to elucidate Fluorodopan’s mechanism of action when preliminary data suggest off-target interactions?

To disentangle primary targets from off-target effects:

- Use chemoproteomics (e.g., activity-based protein profiling) to map Fluorodopan’s binding partners in cellular lysates .

- Combine CRISPR-Cas9 knockout screens with dose-response assays to identify genes whose deletion attenuates Fluorodopan’s efficacy .

- Validate findings via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities for candidate targets .

Q. How should researchers design toxicity studies for Fluorodopan to address contradictory findings in organ-specific adverse effects?

- Implement high-content screening (HCS) in cell lines (e.g., hepatocytes, cardiomyocytes) to quantify cytotoxicity, mitochondrial membrane potential, and oxidative stress markers .

- For in vivo studies, apply the Benchmark Dose (BMD) method to establish dose-response relationships, ensuring statistical power through sample size calculations (e.g., G*Power software) .

- Use transcriptomics (RNA-seq) to identify pathways dysregulated at subtoxic doses, comparing results across tissues to pinpoint organ-specific vulnerabilities .

Methodological Considerations for Data Interpretation

Q. What statistical approaches are most robust for analyzing dose-dependent efficacy data in Fluorodopan studies?

- Fit data to sigmoidal dose-response curves (e.g., Hill equation) using nonlinear regression tools (e.g., GraphPad Prism) .

- Calculate EC₅₀/IC₅₀ values with 95% confidence intervals, reporting variability via bootstrapping if heteroscedasticity is observed .

- For non-monotonic responses, apply model selection criteria (AIC/BIC) to compare linear vs. biphasic models .

Q. How can researchers address reproducibility challenges in Fluorodopan’s in vitro assays, such as variability in cell viability results?

- Standardize protocols using MIAME (Minimum Information About a Microarray Experiment) or ARRIVE guidelines for experimental reporting .

- Include internal controls (e.g., reference compounds with known EC₅₀ values) in each assay plate to normalize inter-run variability .

- Use Bayesian hierarchical models to account for batch effects in multi-laboratory studies .

Integration of Multi-Omics Data

Q. What bioinformatics pipelines are suitable for integrating transcriptomic and metabolomic data to study Fluorodopan’s polypharmacology?

- Apply weighted gene co-expression network analysis (WGCNA) to cluster genes and metabolites into functional modules .

- Use pathway enrichment tools (e.g., MetaboAnalyst, GSEA) to identify overlapping KEGG pathways affected by Fluorodopan .

- Validate predictions via siRNA knockdown or pharmacological inhibition of hub genes/metabolites in the identified networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.